molecular formula C20H18N2O3 B1616811 Cinnofuradione CAS No. 477-80-5

Cinnofuradione

Cat. No.: B1616811
CAS No.: 477-80-5
M. Wt: 334.4 g/mol
InChI Key: MTRUDCIZADOOBK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: CINNOFURADIONE can be synthesized through various synthetic routes. One common method involves the reaction of a furan derivative with a suitable nitrile under specific conditions to form the desired compound. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: CINNOFURADIONE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

CINNOFURADIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CINNOFURADIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular processes. For example, its analgesic properties may be due to its ability to inhibit certain enzymes involved in pain signaling pathways .

Properties

CAS No.

477-80-5

Molecular Formula

C20H18N2O3

Molecular Weight

334.4 g/mol

IUPAC Name

4-(oxolan-2-ylmethyl)-2,6-diazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),7,9,11,13,15-hexaene-3,5-dione

InChI

InChI=1S/C20H18N2O3/c23-19-16(12-13-6-5-11-25-13)20(24)22-18-10-4-2-8-15(18)14-7-1-3-9-17(14)21(19)22/h1-4,7-10,13,16H,5-6,11-12H2

InChI Key

MTRUDCIZADOOBK-UHFFFAOYSA-N

SMILES

C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O

Canonical SMILES

C1CC(OC1)CC2C(=O)N3C4=CC=CC=C4C5=CC=CC=C5N3C2=O

Origin of Product

United States

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